molecular formula C15H12 B047518 3-Methylphenanthrene CAS No. 832-71-3

3-Methylphenanthrene

Cat. No.: B047518
CAS No.: 832-71-3
M. Wt: 192.25 g/mol
InChI Key: GKYWZUBZZBHZKU-UHFFFAOYSA-N
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Description

3-Methylphenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C15H12 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Geosynthesis of Alkylaromatics : It is used in geosynthetic processes in sediments, supporting reactions at temperatures up to 350 or 400°C (Smith, George, & Batts, 1995).

  • Solid-State NMR Studies : 3-Methylphenanthrene is instrumental in investigating the rotation of methoxy groups in solid-state NMR, X-ray diffractometry, and scanning electron microscopy studies (Beckmann et al., 2015).

  • Heterosulfur Bridges in Chemistry : It plays a role in the formation of heterosulfur bridges, which are significant in various chemical reactions and chromatographic separations (Klemm, Karchesy, & Lawrence, 1978).

  • Toxicological Studies : Exposure to this compound affects the survival rate of Japanese spikey sea cucumber gastrula, inhibiting the expression of certain genes (Liu et al., 2022).

  • Maturity Analysis of Organic Materials : The Methylphenanthrene Index (MPI-1) is used to assess the maturity of organic matter and oils in geological studies (Boreham, Crick, & Powell, 1988).

  • Molecular Motors : this compound-containing molecular motors exhibit unidirectional rotation, controlled by a single stereogenic center. This property can be accelerated through structural modifications (Koumura et al., 2002).

  • Cytotoxicity and DNA Studies : Novel phenanthrene derivatives, including those with this compound, have been isolated for their cytotoxic and DNA strand-scission activities (Long et al., 1997).

Safety and Hazards

When handling 3-Methylphenanthrene, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

3-Methylphenanthrene (3-MP) primarily targets the cardiac tissue . It interacts with the delayed rectifier current (IKr) , L-type Ca2+ current (ICa) , and sodium current (INa) in the cardiomyocytes . These ion channels play a crucial role in the electrical and contractile activity of the heart .

Mode of Action

3-MP acts as a potent inhibitor of the delayed rectifier current IKr . This results in reduced charge transfer across the myocyte membrane . Furthermore, 3-MP inhibits the sodium current (INa), which slows the upstroke of the action potential in isolated cells .

Biochemical Pathways

The primary biochemical pathway affected by 3-MP is the CYP 450-mediated metabolism of phenanthrene . Alkyl substitution, such as in 3-MP, shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism affects the mutagenicity of phenanthrene .

Pharmacokinetics

It’s known that the position of alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Increasing the length of the alkyl chain reduces overall metabolism .

Result of Action

The action of 3-MP leads to disruptions in the electrical and contractile activity of the heart . It prolongs ventricular action potential duration, compromises pressure development of the whole heart, slows conduction velocity across the atria, and increases atrio-ventricular delay in a working whole heart preparation .

Action Environment

The action of 3-MP can be influenced by environmental factors. This is of concern if the hearts of humans and other terrestrial animals respond to this PAH in a similar manner to fish . Moreover, 3-MP and other alkylated phenanthrenes comprise a large fraction of the PAHs in crude oil mixtures , which is worrisome for Arctic species facing increasing incidence of spills and leaks from the petroleum industry .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Methylphenanthrene are largely influenced by its structure and the presence of a methyl group. The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain .

Cellular Effects

This compound has been found to disrupt the electrical and contractile activity of the heart of the polar fish, navaga cod (Eleginus nawaga) . It is a potent inhibitor of the delayed rectifier current IKr and prolongs ventricular action potential duration . It also reduces charge transfer across the myocyte membrane and compromises pressure development of the whole heart .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions with biomolecules. For instance, it has been found to inhibit the sodium current (INa), slowing the upstroke of the action potential in isolated cells . This suggests that this compound may interact with ion channels and other proteins involved in cellular signaling.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the relative concentrations of phenanthrene itself broadly vary at apocatagenesis . This factor deteriorates the maturity indexes of the phenanthrene ratios .

Metabolic Pathways

This compound is involved in various metabolic pathways. The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain .

Properties

IUPAC Name

3-methylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWZUBZZBHZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052731
Record name 3-Methylphenanthrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-71-3
Record name 3-Methylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methylphenanthrene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLPHENANTHRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408897
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Record name 3-Methylphenanthrene
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Record name 3-methylphenanthrene
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Record name 3-METHYLPHENANTHRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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